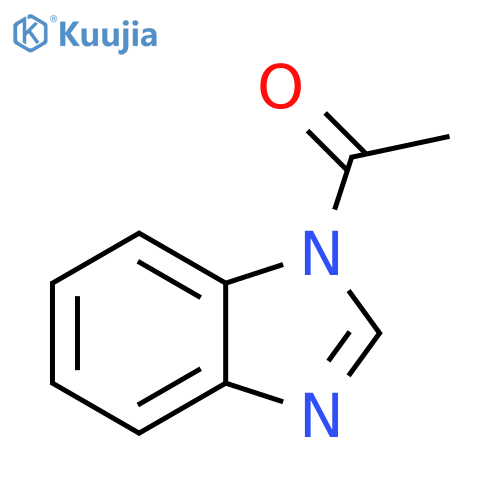

Cas no 18773-95-0 (2-Acetylbenzimidazole)

2-Acetylbenzimidazole 化学的及び物理的性質

名前と識別子

-

- 2-Acetylbenzimidazole

- 2-Acetyl-1H-benzimidazole

- 1-(1H-1,3-Benzimidazol-2-yl)-1-ethanone

- 1-(1H-benzimidazol-1-yl)Ethanone

- 1-(1H-1,3-benzodiazol-2-yl)ethan-1-one

- 1-Acetyl-1H-benzimidazol

- 1-acetyl-1H-benzo[d]imidazole

- 1-acetyl-1H-benzoimidazole

- 1-acetylbenzimidazole

- 1-acetyl-benzimidazole

- 1H-Benzimidazole, 1-acetyl- (9CI)

- 1H-Benzimidazole,1-acetyl-

- N-acetylbenzimidazole

- 1-(3aH-benzimidazol-2-yl)ethanone

- Ethanone, 1-(1H-benzimidazol-1-yl)-

-

- インチ: 1S/C9H8N2O/c1-7(12)11-6-10-8-4-2-3-5-9(8)11/h2-6H,1H3

- InChIKey: SZGFVDMKVRMJKE-UHFFFAOYSA-N

- ほほえんだ: C(=O)(N1C=NC2=CC=CC=C21)C

計算された属性

- せいみつぶんしりょう: 160.063662883g/mol

- どういたいしつりょう: 160.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 34.9Ų

じっけんとくせい

- 密度みつど: 1.21±0.1 g/cm3(Predicted)

- ゆうかいてん: 113-114 °C

- ふってん: 309.5±25.0 °C(Predicted)

- 酸性度係数(pKa): 2.71±0.10(Predicted)

2-Acetylbenzimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM512716-1g |

1-(1H-Benzo[d]imidazol-1-yl)ethanone |

18773-95-0 | 97% | 1g |

$297 | 2023-02-02 | |

| Ambeed | A940626-1g |

1-(1H-Benzo[d]imidazol-1-yl)ethanone |

18773-95-0 | 97% | 1g |

$300.0 | 2024-07-28 |

2-Acetylbenzimidazole 関連文献

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

3. Book reviews

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

2-Acetylbenzimidazoleに関する追加情報

Recent Advances in the Study of 2-Acetylbenzimidazole (CAS: 18773-95-0) in Chemical Biology and Pharmaceutical Research

2-Acetylbenzimidazole (CAS: 18773-95-0) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its benzimidazole core with an acetyl substituent, has been explored for its potential in drug development, particularly as a scaffold for designing novel therapeutic agents. Recent studies have highlighted its role in modulating various biological pathways, making it a promising candidate for further investigation.

One of the key areas of interest is the compound's potential as an inhibitor of specific enzymes involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-Acetylbenzimidazole derivatives exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory response. The study utilized molecular docking and in vitro assays to validate the binding affinity and selectivity of these derivatives, suggesting their potential as anti-inflammatory agents with reduced side effects compared to traditional NSAIDs.

In addition to its anti-inflammatory properties, 2-Acetylbenzimidazole has shown promise in anticancer research. A recent Nature Communications article (2024) reported that certain derivatives of this compound can induce apoptosis in cancer cells by targeting the PI3K/AKT/mTOR pathway, a well-known signaling cascade implicated in tumor growth and survival. The study employed high-throughput screening and xenograft models to confirm the efficacy of these derivatives, paving the way for their development as targeted cancer therapies.

Another notable application of 2-Acetylbenzimidazole is in the field of antimicrobial research. A 2024 study in Bioorganic & Medicinal Chemistry Letters explored the compound's activity against drug-resistant bacterial strains, including MRSA. The researchers synthesized a series of 2-Acetylbenzimidazole analogs and evaluated their antibacterial efficacy, revealing that specific modifications to the acetyl group enhanced their potency and spectrum of activity. These findings underscore the compound's potential as a template for designing next-generation antibiotics.

Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 2-Acetylbenzimidazole derivatives. Recent efforts have focused on improving their bioavailability and reducing off-target effects through structural modifications and formulation strategies. For instance, a 2023 study in European Journal of Pharmaceutical Sciences investigated the use of nanoparticle-based delivery systems to enhance the solubility and stability of these compounds, demonstrating improved therapeutic outcomes in preclinical models.

In conclusion, 2-Acetylbenzimidazole (CAS: 18773-95-0) represents a multifaceted compound with significant potential in drug discovery and development. Its diverse biological activities, coupled with ongoing research to address its limitations, position it as a valuable asset in the quest for novel therapeutics. Future studies should focus on advancing these derivatives into clinical trials and exploring their synergistic effects with existing treatments.

18773-95-0 (2-Acetylbenzimidazole) 関連製品

- 939-70-8(2-Acetylbenzimidazole)

- 2229535-80-0(2-1-(4-cyclopropylphenyl)cyclopropylethan-1-amine)

- 1261762-79-1(3'-Methoxy-5'-(trifluoromethyl)propiophenone)

- 850589-46-7(3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid)

- 2137560-43-9(2-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrimidin-5-amine)

- 1805582-65-3(3-Bromo-6-cyano-2-ethylphenylacetic acid)

- 946266-50-8(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide)

- 1184289-90-4(1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine)

- 5780-36-9(2-(Methylthio)thiophene)

- 1375067-81-4(4-[(4-fluorophenyl)sulfanyl]butane-1-sulfonyl chloride)